molecular formula C12H9NO3 B1370847 4-pyridin-2-yloxybenzoic acid CAS No. 51363-00-9

4-pyridin-2-yloxybenzoic acid

Cat. No.: B1370847
CAS No.: 51363-00-9
M. Wt: 215.2 g/mol
InChI Key: GKSKQZLHPWBLJL-UHFFFAOYSA-N
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Description

4-pyridin-2-yloxybenzoic acid is an organic compound with the molecular formula C₁₂H₉NO₃ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

4-pyridin-2-yloxybenzoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-pyridin-2-yloxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing carboxyl group.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives, while reduction can yield alcohol derivatives.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyridylbenzoic acids.

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-pyridin-2-yloxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pyridin-2-yloxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage between the pyridine and benzoic acid moieties can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrid-3-yloxy)benzoic acid
  • 4-(Pyrid-4-yloxy)benzoic acid
  • 4-(Pyrid-2-yloxy)phenylacetic acid

Uniqueness

4-pyridin-2-yloxybenzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with other molecules. The presence of the carboxyl group also adds to its versatility in various chemical reactions and applications.

By understanding the detailed properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-pyridin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSKQZLHPWBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624035
Record name 4-[(Pyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51363-00-9
Record name 4-[(Pyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Ethoxycarbonylphenoxy)pyridine (2.43 g, 9.99 mmol), 90 mL of ethanol and 50 mL of 1 mol/L aqueous solution of sodium hydroxide were mixed and the mixture was stirred for 3 hours at room temperature. The reaction mixture was concentrated and the residue was brought to pH3 to 4 with dilute hydrochloric acid. The precipitates produced were filtered, washed with water, and then dried to obtain 2.07 g (96%) of the title compound as colorless powder.
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of 44b (430 mg, 1.87 mmol), LiOH (180 mg, 7.5 mmol), THF (3 mL), MeOH (3 mL), and H2O (3 mL) was stirred at room temperature for 4 h. Then the reaction mixture was acidified with 15% citric acid (10 mL). The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give 44c (350 mg).
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a solution of benzyl 4-(pyridin-2-yloxy)benzoate (24.8 g, 81.5 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%) (2.0 g), and the mixture was stirred overnight under a hydrogen stream at 80° C. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol to give the objective substance (14.1 g, 80%).
Name
benzyl 4-(pyridin-2-yloxy)benzoate
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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